molecular formula C9H10O B043103 4-Isopropenylphenol CAS No. 4286-23-1

4-Isopropenylphenol

Cat. No. B043103
CAS RN: 4286-23-1
M. Wt: 134.17 g/mol
InChI Key: JAGRUUPXPPLSRX-UHFFFAOYSA-N
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Patent
US04378450

Procedure details

Acrylonitrile (270 g), styrene (630 g), p-isopropenylphenol (100 g), ethyl acetate (250 g) and 2,2'-azobis(2,4-dimethylvaleronitrile (5 g) were fed and polymerized at 60° C. for 4 hours, followed by further adding ethyl acetate (250 g) and 2,2'-azobis(2,4-dimethylvaleronitrile) (5 g) and further polymerization at 60° C. for 4 hours. Solvent was then removed under reduced pressure to obtain a copolymer of isopropenylphenol (hereinafter abbreviated to phenolic polymer B). The viscosity of 5% solution of phenolic polymer B in ethyl acetate, at 25° C., was 1.75 cps.
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
630 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
250 g
Type
solvent
Reaction Step Five
Quantity
250 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(#N)C=C.C=CC1C=CC=CC=1.C(C1C=C[C:19]([OH:22])=[CH:18][CH:17]=1)(C)=C.C[CH:24]([CH2:27][CH:28]([CH3:30])[CH3:29])[C:25]#N.N(C(C)(CC(C)C)C#N)=NC(C)(CC(C)C)C#N>C(OCC)(=O)C>[C:28]([C:27]1[CH:24]=[CH:25][CH:17]=[CH:18][C:19]=1[OH:22])([CH3:29])=[CH2:30]

Inputs

Step One
Name
Quantity
270 g
Type
reactant
Smiles
C(C=C)#N
Step Two
Name
Quantity
630 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C(=C)(C)C1=CC=C(C=C1)O
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
CC(C#N)CC(C)C
Step Five
Name
Quantity
5 g
Type
reactant
Smiles
N(=NC(C#N)(CC(C)C)C)C(C#N)(CC(C)C)C
Name
Quantity
250 g
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
250 g
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
polymerized at 60° C. for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
by further adding
CUSTOM
Type
CUSTOM
Details
Solvent was then removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=C)(C)C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.